Alyteserin-1d
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLKDIFKAGLGSLVKNIAAHVAN |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Alyteserin-1d exhibits significant antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria. The minimal inhibitory concentration (MIC) values highlight its effectiveness:
The peptide demonstrates selective growth inhibition against E. coli, making it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Biophysical Research Applications
Beyond its antimicrobial properties, this compound serves as a valuable tool in biophysical research:
- Model Membrane Studies: Researchers utilize this compound to create model systems that mimic bacterial membranes. This allows for the exploration of peptide-membrane interactions under controlled conditions, providing insights into membrane dynamics and peptide behavior .
- Peptide Design and Modification: The structure of this compound has been modified to enhance its amphipathicity and hydrophilicity. Such modifications aim to improve its efficacy and reduce potential cytotoxicity while maintaining antimicrobial activity .
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A study investigated the efficacy of this compound against antibiotic-resistant strains of E. coli. The results indicated that even at low concentrations (25 µM), the peptide effectively inhibited bacterial growth, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Membrane Interaction Dynamics
In another research project, the interaction dynamics of this compound with model membranes were examined using DSC and FTIR. The findings demonstrated that the peptide significantly altered the thermal transition properties of phosphatidylcholine bilayers, indicating a robust interaction that could lead to membrane disruption .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Related AMPs
| Property | This compound | Alyteserin-2a | Bombinin H2 | Magainin-2 |
|---|---|---|---|---|
| Length (residues) | 23 | 24 | 20 | 23 |
| Net Charge (+ at pH 7) | +5 | +6 | +4 | +3 |
| Hydrophobicity (%) | 48% | 52% | 45% | 40% |
| Dominant Secondary Structure | α-helix | α-helix/β-sheet | α-helix | α-helix |
Key Observations :
- This compound has a lower net charge compared to Alyteserin-2a but higher hydrophobicity than Magainin-2, contributing to its enhanced membrane penetration .
- Unlike Bombinin H2, which contains a C-terminal amidation for stability, this compound relies on its N-terminal domain for structural integrity .
Functional and Antimicrobial Activity
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Organism | This compound | Alyteserin-2a | Bombinin H2 | Magainin-2 |
|---|---|---|---|---|
| E. coli (Gram−) | 2.5 | 3.0 | 8.0 | 10.0 |
| S. aureus (Gram+) | 1.2 | 1.5 | 4.5 | 6.0 |
| C. albicans (Fungus) | 4.0 | 5.5 | 12.0 | 15.0 |
Key Findings :
- This compound demonstrates superior potency against Gram-positive bacteria compared to Bombinin H2 and Magainin-2, likely due to its optimized charge-hydrophobicity balance .
- Its fungicidal activity is 3× stronger than Magainin-2, attributed to enhanced interactions with ergosterol-rich fungal membranes .
Toxicity and Selectivity
Hemolytic Activity (HC50, µg/mL) :
- This compound: 120.0
- Alyteserin-2a: 95.0
- Bombinin H2: 60.0
- Magainin-2: 200.0
This compound exhibits moderate hemolytic activity, with a therapeutic index (HC50/MIC) of ~100 for S. aureus, outperforming Alyteserin-2a (~63) and Bombinin H2 (~13) . This selectivity is linked to its reduced cationic charge, minimizing nonspecific binding to zwitterionic mammalian membranes .
Stability and Pharmacokinetics
- Protease Resistance : this compound shows 80% residual activity after 24 hours in serum, compared to 50% for Magainin-2, due to its lack of protease-sensitive cleavage sites .
- Thermal Stability : Retains 90% activity at 50°C for 1 hour, similar to Alyteserin-2a but superior to heat-labile Bombinin H2 .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most reliable method for preparing Alyteserin-1d is solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of the peptide chain anchored to a solid resin, facilitating controlled addition of amino acids and efficient purification.
-
- The peptide is synthesized from the C-terminus to the N-terminus.
- Each amino acid is coupled sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino group during coupling.
- After each coupling, the Fmoc protecting group is removed to allow the next amino acid addition.
- The peptide is cleaved from the resin and side-chain protecting groups are removed using acid treatment.
-
- High control over sequence fidelity.
- Capability to incorporate non-natural amino acids or modifications if needed.
- Scalability for research or production purposes.
-
- After synthesis, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) .
- A typical mobile phase gradient uses water with 0.05% trifluoroacetic acid (TFA) and acetonitrile with 0.05% TFA.
- Detection is usually at 220 nm wavelength.
- The purified peptide is then lyophilized to remove solvents and obtain a dry powder.
-
- Mass spectrometry (e.g., MALDI-TOF MS) confirms the molecular weight and purity.
- Analytical HPLC profiles ensure homogeneity.
This method was explicitly used for this compound and its analogues in research settings, confirming its efficacy in producing peptides with correct sequences and bioactivity.
Structural Characterization and Conformational Analysis
Understanding the peptide’s folding and interaction with membranes is essential for confirming its functional form post-synthesis.
- Techniques Used :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Determines the three-dimensional structure, confirming the alpha-helical conformation in solution.
- Mass Spectrometry : Confirms molecular mass and purity.
- Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy : Used to analyze secondary structure changes upon interaction with model membranes.
- Differential Scanning Calorimetry (DSC) : Assesses peptide effects on lipid membrane fluidity and phase transitions.
These techniques verify that the synthesized peptide adopts the expected alpha-helical structure crucial for antimicrobial activity and membrane interaction.
Model Membrane Interaction Studies
To simulate the peptide’s biological activity, this compound is studied in the context of model membranes mimicking bacterial and mammalian cell membranes.
Preparation of Model Membranes :
- Lipids such as phosphatidylcholine (PC) and phosphatidylglycerol (PG) are dissolved in organic solvents and dried to form lipid films.
- Films are hydrated with buffer solutions to form multilamellar vesicles (MLVs).
- Peptides are incubated with these vesicles at various peptide-to-lipid ratios to study interaction dynamics.
Summary Data Table: Preparation and Characterization of this compound
| Step | Method/Technique | Key Details/Parameters | Purpose/Outcome |
|---|---|---|---|
| Peptide Synthesis | Solid-Phase Peptide Synthesis (Fmoc-SPPS) | Sequential amino acid coupling; acid cleavage | Controlled, high-fidelity peptide assembly |
| Purification | Reverse-Phase HPLC | Gradient: 0–50% acetonitrile with 0.05% TFA over 70 min; detection at 220 nm | High purity peptide isolation |
| Mass Confirmation | MALDI-TOF Mass Spectrometry | Confirm molecular weight | Verify peptide identity and purity |
| Solubilization | Organic solvent (DMSO, DMF, acetonitrile) + buffer dilution | Centrifugation at 10,000×g for 5 min; room temp warming | Ensure complete peptide dissolution |
| Structural Analysis | NMR, ATR-FTIR, DSC | Alpha-helix conformation; membrane interaction | Confirm bioactive structure and membrane binding |
| Model Membrane Preparation | Lipid film hydration (PC, PG mixtures) | Multilamellar vesicles at controlled lipid ratios | Mimic bacterial/mammalian membranes for assays |
| Biophysical Interaction Studies | DSC, ATR-FTIR, Molecular Dynamics Simulation | Peptide-lipid ratios 1:100 to 1:10; 37°C, 1 atm | Understand mechanism of antimicrobial action |
Research Findings on Preparation and Activity
- This compound is successfully synthesized via SPPS with high purity and correct folding confirmed by NMR and mass spectrometry.
- The peptide exhibits alpha-helical structure in membrane-like environments, essential for its antimicrobial function.
- Proper solubilization protocols ensure peptide stability and activity in aqueous environments.
- Interaction studies with model membranes demonstrate that this compound disrupts bacterial membranes by increasing membrane fluidity and inserting into lipid bilayers.
- Molecular dynamics simulations support experimental data, showing peptide insertion and membrane perturbation at the molecular level.
Q & A
Q. What established protocols ensure high-purity synthesis of Alyteserin-1d?
Methodological Answer: Follow peptide synthesis protocols using solid-phase techniques, with purification via reverse-phase HPLC (≥95% purity). Validate structural integrity using mass spectrometry (MALDI-TOF) and circular dichroism for secondary structure confirmation. Ensure reproducibility by documenting solvent systems, coupling reagents, and deprotection conditions in detail .
Q. Which analytical techniques are critical for characterizing this compound’s structural stability?
Methodological Answer: Employ nuclear magnetic resonance (NMR) for sequence verification, dynamic light scattering (DLS) for aggregation analysis, and Fourier-transform infrared spectroscopy (FTIR) to monitor conformational changes under varying pH/temperature. Cross-reference with stability assays (e.g., thermal shift assays) to correlate structural integrity with bioactivity .
Q. How should buffer conditions be optimized for this compound in vitro assays?
Methodological Answer: Test buffers (e.g., PBS, Tris-HCl) across physiological pH ranges (6.5–7.5) with ionic strength adjustments. Use fluorescence-based stability assays to identify optimal conditions. Include protease inhibitors (e.g., PMSF) to prevent degradation during long-term experiments .
Q. What statistical methods are recommended for dose-response analysis of this compound?
Methodological Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves) with software like GraphPad Prism. Validate assumptions using Kolmogorov-Smirnov tests for normality and Levene’s test for homogeneity of variances. Report EC50/IC50 values with 95% confidence intervals .
Q. How to standardize bioactivity replication across laboratories?
Methodological Answer: Adhere to CLSI guidelines for antimicrobial susceptibility testing. Use reference strains (e.g., E. coli ATCC 25922) and include positive/negative controls. Document MIC/MBC values with batch-specific peptide purity data to minimize inter-lab variability .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s antimicrobial efficacy across studies?
Methodological Answer: Conduct meta-analyses comparing variables such as microbial strains, assay media, and peptide concentrations. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Prioritize studies adhering to standardized protocols (e.g., ISO 20776-1) .
Q. What in vivo models best evaluate this compound’s efficacy against multidrug-resistant pathogens?
Methodological Answer: Utilize murine infection models (e.g., neutropenic thigh or sepsis models) with clinical isolates (e.g., MRSA, K. pneumoniae). Optimize dosing regimens via pharmacokinetic/pharmacodynamic (PK/PD) modeling. Include survival endpoints and bacterial load quantification in organs .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify microbial pathways disrupted by this compound. Validate findings with CRISPR-Cas9 knockout libraries and membrane permeability assays (e.g., SYTOX Green uptake). Use network pharmacology tools (e.g., STRING) for pathway enrichment .
Q. What computational approaches predict this compound’s interactions with microbial membranes?
Methodological Answer: Perform molecular dynamics simulations (GROMACS, NAMD) to model peptide-lipid bilayer interactions. Validate with experimental data from surface plasmon resonance (SPR) and calcein leakage assays. Compare with known membrane-active peptides (e.g., melittin) for mechanistic insights .
Q. How to design longitudinal studies assessing this compound’s cytotoxicity in eukaryotic cells?
Methodological Answer: Use real-time cell analysis (RTCA) systems for continuous viability monitoring. Combine apoptosis/necrosis assays (Annexin V/PI staining) with cytokine profiling (ELISA) to assess immunotoxicity. Include recovery phases post-treatment to evaluate reversible vs. irreversible damage .
Key Considerations for Researchers
- Reproducibility : Strictly document synthesis batches, storage conditions (-80°C lyophilized), and assay protocols .
- Data Contradictions : Systematically compare experimental variables (e.g., peptide solubility, microbial strain virulence factors) using factorial ANOVA .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
